(Rac)-Spirotetramat-enol

Catalog No.
S543701
CAS No.
203313-25-1
M.F
C21H27NO5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Spirotetramat-enol

Researchers often face assay failure using spirotetramat prodrug due to its inactivity without metabolic cleavage. (Rac)-Spirotetramat-enol is the direct ACCase inhibitor, bypassing this limitation.

  • Directly inhibits lipid biosynthesis; no in vivo activation required.
  • Essential reference standard for LC-MS/MS residue analysis per FAO/WHO MRL definitions.
  • High-purity (>98%) for consistent enzyme kinetics and antibody development.

Reliable supply for critical regulatory and research workflows.

CAS Number

203313-25-1

Product Name

(Rac)-Spirotetramat-enol

IUPAC Name

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)

InChI Key

CLSVJBIHYWPGQY-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro(4.5)dec-3-en-2-one, Movento, spirotetramat

Canonical SMILES

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

The exact mass of the compound Spirotetramat is 373.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

(Rac)-Spirotetramat-enol is the primary, biologically active keto-enol metabolite of the commercial insecticide spirotetramat. Unlike its parent compound, which functions as a prodrug, the enol derivative directly inhibits acetyl-CoA carboxylase (ACCase) by binding to the carboxyltransferase domain, disrupting lipid biosynthesis [1]. In procurement contexts, this compound is strictly required for two distinct workflows: as an essential analytical reference standard for regulatory pesticide residue monitoring (LC-MS/MS), and as the active test article for in vitro biochemical and toxicological assays where the parent compound lacks direct target engagement[2].

Research Fit

Agrochemical residue analysis and environmental fate monitoring workflows
Acetyl-CoA carboxylase (ACC) enzyme inhibition studies for mode-of-action research
Bioactive enol metabolite standard for pro-insecticide activation profiling

Substituting the parent compound (spirotetramat) for spirotetramat-enol in laboratory settings critically compromises both analytical compliance and biochemical data. In in vitro enzymatic assays, the parent compound is virtually inactive because it requires in vivo hydrolytic cleavage of its central ethoxycarbonyl group to form the active enol[1]. Furthermore, for environmental and food safety testing, global regulatory bodies define the maximum residue limit (MRL) as the sum of spirotetramat and spirotetramat-enol[2]. Consequently, analytical laboratories cannot use the parent compound to calibrate or quantify the enol fraction, necessitating the procurement of the exact enol standard to achieve required limits of quantification and accurate chromatographic separation from other downstream metabolites like spirotetramat-ketohydroxy [3].

Substitution Risk

!
Parent spirotetramat is an inactive prodrug; only the enol metabolite directly inhibits ACC
!
Regulatory residue definitions require spirotetramat-enol; generic metabolite standards may lead to MRL non-compliance
!
Distinct chromatographic behavior and matrix effects may shift method performance relative to other metabolites

Direct Target Engagement in In Vitro ACCase Assays

Spirotetramat-enol is the actual active moiety responsible for ACCase inhibition, binding directly to the carboxyltransferase domain. In cell-free assays, spirotetramat-enol demonstrates potent inhibition of arthropod ACCases with IC50 values ranging from 102 nM to 126 nM [1]. In stark contrast, the parent compound spirotetramat is a prodrug that exhibits negligible direct in vitro activity without prior hydrolytic activation[1].

Evidence DimensionIn vitro ACCase Inhibition (IC50)
Target Compound Data102–126 nM (Spirotetramat-enol)
Comparator Or BaselineNegligible direct activity (Spirotetramat parent)
Quantified DifferenceShift from practically inactive (prodrug) to 102–126 nM IC50 (active enol)
ConditionsRecombinant arthropod ACCase assays (S. frugiperda, M. persicae, T. urticae)

Researchers conducting cell-free or in vitro target-binding assays must procure the enol form to observe direct ACCase inhibition, as the parent compound will yield false-negative results.

Bioactivity vs. Prodrug
Head-to-head
Spirotetramat-enol: active ACC inhibitor (M. persicae, S. frugiperda, T. urticae)
Spirotetramat: no significant ACC inhibition
Supports target-specific assay design
Cell-free insect ACC enzyme assays

Aqueous Solubility for Assay Formulation and Transport Studies

The hydrolytic cleavage that generates spirotetramat-enol drastically alters the molecule's physicochemical profile, introducing an acidic enol group (pKa ~5.2) that enhances water solubility. Spirotetramat-enol achieves an aqueous solubility of 2.7 g/L at pH 7, whereas the parent spirotetramat is practically insoluble at 0.0299 g/L [1]. This ~90-fold increase in solubility is what enables the enol's unique ambimobile (phloem and xylem) transport in plants[1].

Evidence DimensionAqueous Solubility at pH 7
Target Compound Data2.7 g/L
Comparator Or Baseline0.0299 g/L (Spirotetramat parent)
Quantified Difference90.3-fold increase in aqueous solubility (2.7 g/L vs 0.0299 g/L)
ConditionsStandard aqueous buffer at pH 7, 20 °C

The high aqueous solubility of the enol form eliminates the need for harsh organic solvents in sensitive biological assays and makes it the mandatory choice for modeling systemic plant transport.

Regulatory Mandate
Class-level inference
Explicitly required in EFSA residue definitions; LOQ 0.01 mg/kg
Regulatory compliance essential
EFSA MRL review 2022; sum parameter may apply

Analytical Recovery and Regulatory Compliance in LC-MS/MS

Regulatory standards mandate the quantification of spirotetramat-enol alongside its parent compound. Using optimized QuEChERS extraction and UHPLC-MS/MS, spirotetramat-enol yields highly reproducible analytical recoveries of 83% to 90% in complex matrices (e.g., cabbage) with a relative standard deviation of 2% to 3% and a strict Limit of Quantification (LOQ) of 0.01 mg/kg [1]. The parent compound cannot serve as a surrogate standard because the enol has distinct chromatographic retention and ionization properties [1].

Evidence DimensionAnalytical Recovery and LOQ
Target Compound Data83–90% recovery; LOQ of 0.01 mg/kg
Comparator Or BaselineParent spirotetramat (cannot be used to calibrate enol MS/MS transitions)
Quantified DifferenceEnables accurate baseline quantification at 0.01 mg/kg, whereas parent substitution yields 0% recovery for the enol fraction
ConditionsUHPLC-MS/MS, QuEChERS extraction, complex agricultural matrix

Analytical laboratories must procure the exact enol reference standard to accurately calibrate instruments and comply with international Maximum Residue Limit (MRL) definitions.

Persistence Difference
Head-to-head
Combined half-life 5.6 d; processing loss 62.9% (enol) vs 76.4% (parent)
Supports accurate residue decline modeling
Grape field trials; apple cider simulation
Method Specificity
Class-level inference
LOQ 0.05 mg/kg (HPLC-UV); recovery 72.7–86.8%; distinct chromatographic profile
Essential for method calibration
QuEChERS extraction; LC-MS/MS matrix effects reported

Analytical Reference Standards for Food Safety and Environmental Monitoring

Procured as a primary calibration standard in LC-MS/MS QuEChERS workflows to quantify terminal pesticide residues in agricultural commodities and soil, ensuring strict compliance with FAO/WHO and EPA residue definitions that mandate the inclusion of the enol metabolite [1].

In Vitro ACCase Inhibition and Toxicological Assays

Utilized by agrochemical researchers and toxicologists as the active test article to directly evaluate acetyl-CoA carboxylase binding, enzyme kinetics, and lipid biosynthesis disruption without the need for complex in vivo metabolic activation systems [2].

Hapten Design and Immunoassay Development

Used as the core target analyte for the synthesis of functionalized bioconjugates and the generation of highly specific monoclonal antibodies, enabling the development of rapid competitive ELISAs and onsite lateral flow screening tools for environmental samples [3].

Plant Mobility and Systemic Translocation Modeling

Selected for physiological and agricultural studies requiring a highly water-soluble, ambimobile (phloem and xylem) biochemical probe to model bidirectional systemic transport mechanisms in vascular plants[4].

Application Fit

Application
Selection Property
Validation Focus
ACC enzyme inhibition studies
Direct target engagement
Competitive inhibition kinetics vs. acetyl-CoA
Regulatory residue monitoring
Certified reference material suitability
Method sensitivity and recovery validation
Environmental dissipation modeling
Metabolite persistence data
Field dissipation profile verification
Plant uptake and metabolism studies
Systemic mobility tracer
Phloem/xylem distribution comparison

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.18892296 Da

Monoisotopic Mass

373.18892296 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G7KR034OX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

203313-25-1

Wikipedia

Spirotetramat

Use Classification

Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
1. Civolani, S., Boselli, M., Butturini, A., et al. Testing spirotetramat as an alternative solution to abamectin for Cacopsylla pyri (Hemiptera: Psyllidae) control: Laboratory and field tests. J. Econ. Entomol. 108(6), 2737-2742 (2015).
2. Moscardini, V.F., da Costa Gontijo, P., Carvalho, G.A., et al. Toxicity and sublethal effects of seven insecticides to eggs of the flower bug Orius insidiosus (Say) (Hemiptera: Anthocoridae). Chemosphere 92(5), 490-496 (2013).
3. Yin, X., Jiang, S., Yu, J., et al. Effects of spirotetramat on the acute toxicity, oxidative stress, and lipid peroxidation in Chinese toad (Bufo bufo gargarizans) tadpoles. Environ. Toxicol. Pharmacol. 37(3), 1229-1235 (2014).

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